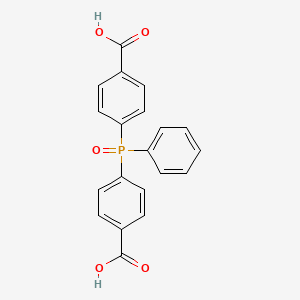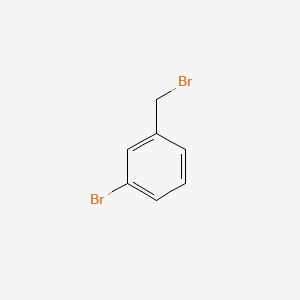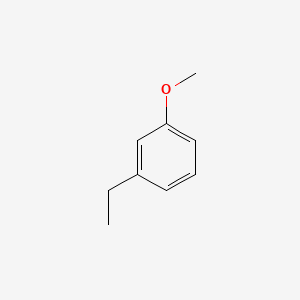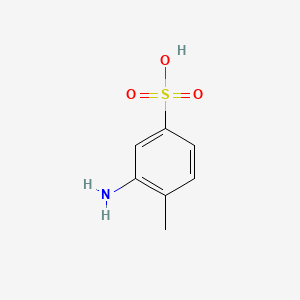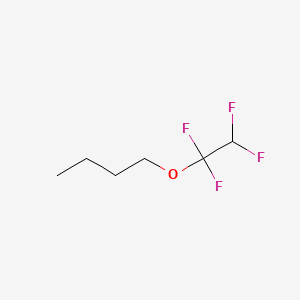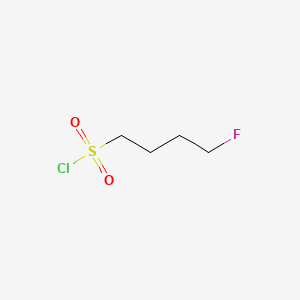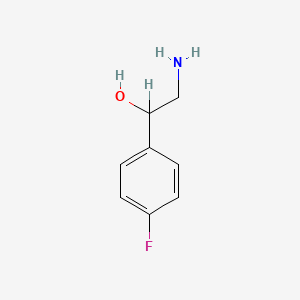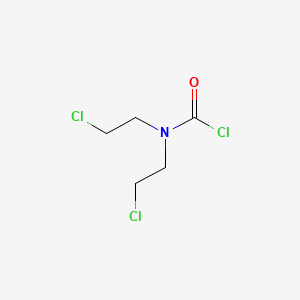
N,N-双(2-氯乙基)氨基甲酰氯
描述
Synthesis Analysis
An efficient strategy for synthesizing various carbamates, including compounds similar to N,N-bis(2-chloroethyl)carbamoyl chloride, involves generating the intermediate carbamoyl chlorides from secondary amines using stoichiometric amounts of bis(trichloromethyl)carbonate (BTC) under solvent-free conditions with excellent yields. This method is highlighted by its simplicity and the high yield of carbamate derivatives developed by reaction with a variety of alcohols, phenols, and diols under microwave irradiation in solvent-free conditions (Zare et al., 2012).
Molecular Structure Analysis
The structure and reactivity of chloroethyl carbamoyl chlorides and related compounds can be elucidated through studies on similar compounds. For example, the structure of bis(dimethylsulfoxonium methylide)gold chloride provides insights into the electron distribution and bonding patterns relevant to N,N-bis(2-chloroethyl)carbamoyl chloride, emphasizing the importance of spectroscopic methods in determining molecular structures (Konno & Yamamoto, 1987).
Chemical Reactions and Properties
Chemical reactions involving N,N-bis(2-chloroethyl)carbamoyl chloride and structurally related compounds demonstrate a range of activities, including their use in the synthesis of polymers with cytotoxic properties. These monomers can be homopolymerized or copolymerized with hydrophilic comonomers to obtain water-soluble polymers, where the linkages are designed for intracellular enzymatic or hydrolytic cleavage, releasing cytotoxic moieties (Molz et al., 1980).
科学研究应用
Application 2: Production of Insecticides and Pharmaceuticals
- Summary of the Application : This compound is used as an intermediate in the production of insecticides and pharmaceuticals .
Application 3: Preparation of Pesticides
- Summary of the Application : Carbamoyl chlorides, including N,N-Bis(2-chloroethyl)carbamoyl Chloride, are used to prepare a number of pesticides .
- Methods of Application or Experimental Procedures : Carbamoyl chlorides are prepared by the reaction of an amine with phosgene . They also arise by the addition of hydrogen chloride to isocyanates .
Application 4: Use as a Chemical Intermediate
- Summary of the Application : This compound is used as a chemical intermediate in various industrial processes .
Application 5: Preparation of Carbamic Acids
- Summary of the Application : Carbamoyl chlorides, including N,N-Bis(2-chloroethyl)carbamoyl Chloride, are used to prepare carbamic acids .
- Methods of Application or Experimental Procedures : Carbamoyl chlorides are prepared by the reaction of an amine with phosgene . They also arise by the addition of hydrogen chloride to isocyanates .
安全和危害
“N,N-Bis(2-chloroethyl)carbamoyl Chloride” is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant . It causes severe skin burns and eye damage, and it is suspected of causing genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .
属性
IUPAC Name |
N,N-bis(2-chloroethyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXVUPWHXMPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184075 | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)carbamoyl Chloride | |
CAS RN |
2998-56-3 | |
| Record name | N,N-Bis(2-chloroethyl)carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2998-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl)carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


